molecular formula C19H13FN2O2S B254650 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B254650
M. Wt: 352.4 g/mol
InChI Key: ILVSGXQMLFJSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide, also known as PNU-74654, is a novel small molecule inhibitor that has gained significant attention in the field of scientific research. PNU-74654 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), which is a key enzyme involved in the non-homologous end joining (NHEJ) pathway of DNA repair.

Mechanism of Action

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is a potent and selective inhibitor of DNA-PK, which is a key enzyme involved in the NHEJ pathway of DNA repair. DNA-PK is responsible for repairing double-stranded breaks in DNA, which can be caused by radiation therapy or chemotherapy. Inhibition of DNA-PK leads to an accumulation of DNA damage, which sensitizes cancer cells to radiation therapy and chemotherapy. Additionally, DNA-PK has been shown to play a role in the regulation of gene expression and cell cycle progression, making it a potential target for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit DNA-PK activity in vitro and in vivo, leading to an accumulation of DNA damage and increased sensitivity to radiation therapy and chemotherapy. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to enhance the efficacy of PARP inhibitors, which are used in the treatment of breast and ovarian cancer. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit the phosphorylation of tau protein, which is a key pathological feature of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is its potency and selectivity for DNA-PK, which makes it a valuable tool for studying the role of DNA-PK in cancer and neurodegenerative diseases. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to enhance the efficacy of radiation therapy and chemotherapy, making it a potential adjuvant therapy for cancer treatment. One limitation of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide include investigating its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide could be further developed as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Further studies could also be conducted to investigate the mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide and its potential role in regulating gene expression and cell cycle progression.

Synthesis Methods

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization with 3-methyl-2-benzofuran-1,4-dione. The final product is obtained by reacting the intermediate compound with acetic anhydride. The yield of the synthesis process is approximately 50% with a purity of 99%.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential use in cancer treatment. The inhibition of DNA-PK has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cell death. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to enhance the efficacy of PARP inhibitors, which are used in the treatment of breast and ovarian cancer. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, as DNA-PK has been implicated in the pathogenesis of these diseases.

properties

Product Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide

Molecular Formula

C19H13FN2O2S

Molecular Weight

352.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H13FN2O2S/c1-11-14-4-2-3-5-16(14)24-17(11)18(23)22-19-21-15(10-25-19)12-6-8-13(20)9-7-12/h2-10H,1H3,(H,21,22,23)

InChI Key

ILVSGXQMLFJSJS-UHFFFAOYSA-N

SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F

Origin of Product

United States

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